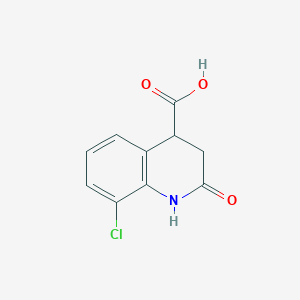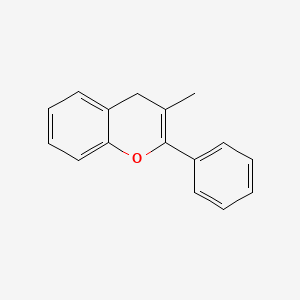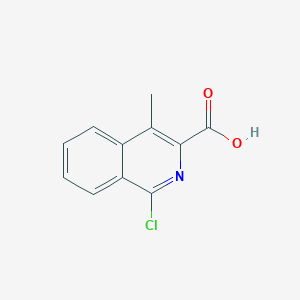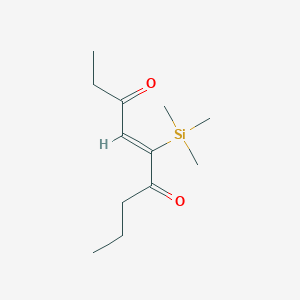
(2-Phenethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenethylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their unique properties as mild organic Lewis acids and their stability, making them attractive synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Phenethylphenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs aryl halides and boronic acids in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of boronic acids often involves the direct borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride . This method enables the synthesis of various aryl boronic acids in excellent yields at low temperatures.
Chemical Reactions Analysis
Types of Reactions: (2-Phenethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boroxines.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids participate in substitution reactions, such as the Suzuki–Miyaura coupling, where they act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and boroxines.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
(2-Phenethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Phenethylphenyl)boronic acid involves its ability to act as a Lewis acid, forming reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis . The molecular targets and pathways involved include interactions with proteins and enzymes, where boronic acids can inhibit or modify their activity .
Comparison with Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Arylboronic acids
Comparison: (2-Phenethylphenyl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic acids. For example, phenylboronic acid has a simpler structure and different solubility properties . Pinacolborane, on the other hand, is more reactive and used in different types of reactions .
Properties
Molecular Formula |
C14H15BO2 |
|---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
[2-(2-phenylethyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2 |
InChI Key |
PAJNJNOONGNWMI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B11883248.png)









![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)


![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)
